3-(Methylthio)-5-phenyl-1,2,4-triazine basic properties
3-(Methylthio)-5-phenyl-1,2,4-triazine basic properties
An In-Depth Technical Guide to 3-(Methylthio)-5-phenyl-1,2,4-triazine: Core Properties and Research Applications
Introduction
The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its electron-deficient nature and versatile substitution patterns make it an attractive starting point for the design of novel therapeutics.[3] This guide focuses on a specific derivative, 3-(Methylthio)-5-phenyl-1,2,4-triazine, providing a detailed overview of its fundamental properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. As a key building block, understanding its characteristics is crucial for leveraging its potential in modern drug discovery programs, which have explored 1,2,4-triazine derivatives for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]
Physicochemical and Structural Properties
3-(Methylthio)-5-phenyl-1,2,4-triazine is a heteroaromatic compound whose properties are defined by the interplay between the electron-withdrawing triazine ring, the lipophilic phenyl group, and the modifiable methylthio moiety. These features govern its solubility, stability, and interactions with biological targets.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 3-methylsulfanyl-5-phenyl-1,2,4-triazine | [6][7] |
| Molecular Formula | C₁₀H₉N₃S | [6][8] |
| Molecular Weight | 203.27 g/mol | [6][8] |
| CAS Number | 28735-27-5 | [6][7] |
| Appearance | Light yellow to orange powder/crystal | |
| Solubility | 12.6 µg/mL (at pH 7.4) | [6] |
The limited aqueous solubility is a key consideration for in vitro assays, often necessitating the use of organic co-solvents like DMSO.[9] The molecule's overall lipophilicity, influenced by the phenyl and methylthio groups, is a critical parameter for predicting its pharmacokinetic behavior, such as membrane permeability and bioavailability.
Chemical Structure Diagram
Caption: 2D structure of 3-(Methylthio)-5-phenyl-1,2,4-triazine.
Synthesis and Characterization Workflow
The synthesis of 3-(Methylthio)-5-phenyl-1,2,4-triazine is typically achieved through a two-step process involving the initial formation of a thione intermediate followed by S-alkylation. This approach provides a reliable and scalable route to the target compound.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 5-Phenyl-1,2,4-triazine-3(2H)-thione
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Rationale: This step builds the core heterocyclic ring system. The condensation of an α-ketoaldehyde (phenylglyoxal) with thiosemicarbazide is a classic and efficient method for constructing as-triazine thiones.
-
Procedure:
-
Dissolve thiosemicarbazide (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Add phenylglyoxal monohydrate (1.0 eq) to the solution.
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield 5-phenyl-1,2,4-triazine-3(2H)-thione.
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Part B: S-Methylation to Yield 3-(Methylthio)-5-phenyl-1,2,4-triazine
-
Rationale: The thione intermediate is readily alkylated at the sulfur atom. Using a base deprotonates the thiol tautomer, creating a potent nucleophile that reacts with an electrophilic methyl source like methyl iodide.[10]
-
Procedure:
-
Suspend the 5-phenyl-1,2,4-triazine-3(2H)-thione (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir until the solid dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-(Methylthio)-5-phenyl-1,2,4-triazine.[10]
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Synthetic Workflow Diagram```dot
Caption: Generalized ANRORC mechanism at the 1,2,4-triazine core.
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation dramatically alters the electronic properties of the substituent, turning it into a strong electron-withdrawing group and an excellent leaving group for subsequent SNAr reactions. This provides a strategic pathway for further functionalization of the C-3 position.
Biological Significance and Drug Discovery
The 1,2,4-triazine scaffold is a cornerstone in the development of various therapeutic agents. [11]Derivatives have demonstrated a wide array of pharmacological activities, making them highly valuable in drug discovery pipelines.
-
Anticancer Activity: Many 1,2,4-triazine derivatives exhibit potent antiproliferative activity against various cancer cell lines. [3][12]Their mechanism often involves the inhibition of kinases or interference with nucleoside metabolism, as the triazine ring can act as a bioisostere for purines. [3]* CNS Activity: Structure-based drug design has led to the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease. [13][14]* Antimicrobial and Antiviral Activity: The scaffold is also present in compounds with documented activity against bacteria, fungi, and viruses. [4][5]
Protocol: Preliminary In Vitro Anticancer Screening (MTT Assay)
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Objective: To assess the cytotoxic effect of 3-(Methylthio)-5-phenyl-1,2,4-triazine on a representative cancer cell line (e.g., A549 lung adenocarcinoma). [12]2. Procedure:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Screening Workflow Diagram
Caption: Workflow for an in vitro cytotoxicity screening assay.
Conclusion and Future Directions
3-(Methylthio)-5-phenyl-1,2,4-triazine is a versatile heterocyclic compound with well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity. The presence of distinct functional handles—the phenyl ring, the reactive triazine core, and the modifiable methylthio group—makes it an excellent platform for chemical biology and medicinal chemistry.
Future research should focus on:
-
Library Synthesis: Exploring substitutions on the phenyl ring and replacing the methylthio group with various amines, alcohols, or other nucleophiles to build a library for structure-activity relationship (SAR) studies.
-
Target Identification: For derivatives showing potent biological activity, identifying the specific molecular targets is crucial for understanding the mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, solubility, and permeability of promising analogs to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the foundational knowledge outlined in this guide, researchers can effectively utilize 3-(Methylthio)-5-phenyl-1,2,4-triazine as a valuable building block in the quest for novel and effective therapeutic agents.
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